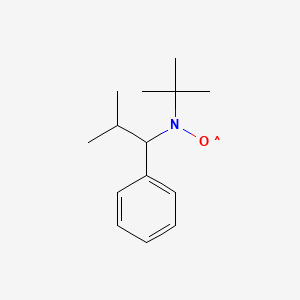

2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide

Descripción general

Descripción

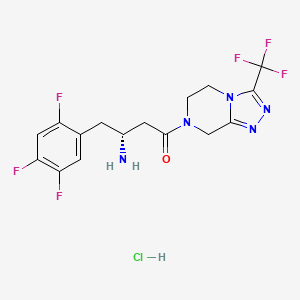

2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide, also known as 1,1-Dimethylethyl-2-methyl-1-phenylpropyl nitroxide, tert-Butyl 1-phenyl-2-methylpropyl nitroxide, or NMP universal alkoxyamine nitroxide, is a stable nitroxide radical . It has been used in controlling living radical polymerizations .

Synthesis Analysis

The synthesis of 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide involves a synthetic protocol using NMP initiators . It has been found to give reasonably controlled/living nitroxide-mediated (NMP) precipitation polymerizations of styrene in supercritical carbon dioxide .Molecular Structure Analysis

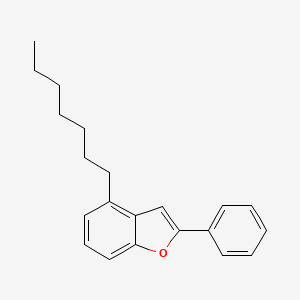

The molecular structure of this compound is represented by the empirical formula C14H22NO . It has a molecular weight of 220.33 .Chemical Reactions Analysis

This compound is useful in controlling living radical polymerizations . It has been used in the polymerization of styrene .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.515, a density of 0.953 g/mL at 25 °C, and a storage temperature of -20°C . It appears as a liquid, ranging in color from colorless to orange to red .Aplicaciones Científicas De Investigación

1. Polymerization Control

2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide has been identified as a pivotal nitroxide in mediating the controlled polymerization of a wide range of vinyl monomers, including styrene, acrylate, acrylamide, and acrylonitrile. This nitroxide helps in controlling the molecular weight of polymers, ranging from 1000 to 200,000 amu, with low polydispersity. It's particularly effective in block and random copolymerization, offering a significant enhancement in the range of monomers that can be polymerized under controlled conditions compared to other systems like TEMPO ((Benoit et al., 1999), (Hawker et al., 2000)).

2. Functionalized Nitroxide Synthesis

The synthesis of a carboxy-functionalized nitroxide based on the 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO) structure has been achieved. This functional nitroxide is soluble in organic solvents and water, facilitating polymerizations of styrene and n-butyl acrylate in a controlled manner. The functional nitroxide's presence allows for the formation of block copolymers and enables polymerization in homogeneous aqueous solutions, expanding the scope of nitroxide-mediated radical polymerization ((Nicolaÿ et al., 2007)).

3. Computational Design for Controlled Polymerization

Computational studies have identified several nitroxides, including derivatives of 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide, as suitable for controlled polymerization of bulk styrene at room temperature. These nitroxides, when modified to include acidic groups, can act as pH-switchable control agents, offering potential applications in various controlled polymerization processes at different temperatures (Gryn’ova et al., 2017).

4. Enhanced Polymerization Techniques

New hydrophobic acyclic nitroxides derived from 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide have shown effectiveness in radical miniemulsion polymerization. These nitroxides allow better understanding of the activation energy's influence on the nitroxide structure, contributing to advancements in the field of polymer science (Lagrille et al., 2006).

5. Low-Temperature Polymerization

Research into nitroxide-mediated polymerization using derivatives of 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide has led to controlled polymerization at significantly lower temperatures. This is crucial for polymers sensitive to higher temperatures, presenting new opportunities in the field of polymerization (Cameron et al., 2012).

6. Block Copolymer Synthesis

A novel approach using 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide for synthesizing rod-coil block copolymers has been developed. This method combines Kumada catalyst-transfer polycondensation and nitroxide-mediated free radical polymerization, exemplified by the creation of block copolymers like poly(3-hexylthiophene)-block-polystyrene (Kaul et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

InChI |

InChI=1S/C14H22NO/c1-11(2)13(15(16)14(3,4)5)12-9-7-6-8-10-12/h6-11,13H,1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHCMXLEZFMZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N(C(C)(C)C)[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447704 | |

| Record name | AGN-PC-0NCHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide | |

CAS RN |

61015-94-9 | |

| Record name | AGN-PC-0NCHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61015-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

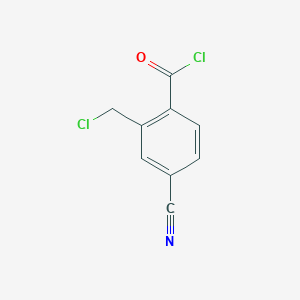

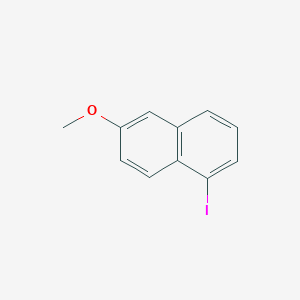

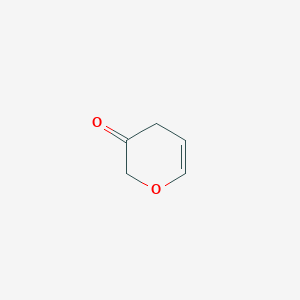

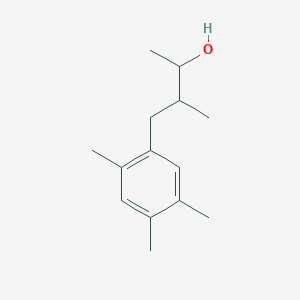

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1625162.png)

![4-chloro-1H-imidazo[4,5-c]quinoline](/img/structure/B1625177.png)